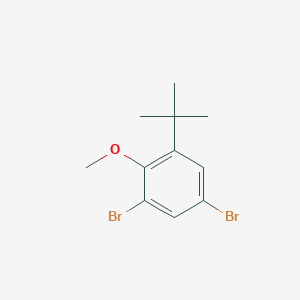
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is an organic compound with the molecular formula C11H14Br2O. This compound is characterized by the presence of two bromine atoms, a tert-butyl group, and a methoxy group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene typically involves the bromination of 3-(tert-butyl)-2-methoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed:
- Substitution reactions yield compounds with different functional groups replacing the bromine atoms.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 1,5-Dibromo-3-(tert-butyl)-2-chlorobenzene
- 1,5-Dibromo-3-(tert-butyl)-2-(cyclopropylmethoxy)benzene
- 1,5-Dibromo-3-(tert-butyl)-2-(prop-2-yn-1-yloxy)benzene
Comparison: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs with different substituents (e.g., chlorine or cyclopropylmethoxy), the methoxy group influences the compound’s electron density and steric effects, making it suitable for specific applications in organic synthesis and research .
Eigenschaften
Molekularformel |
C11H14Br2O |
|---|---|
Molekulargewicht |
322.04 g/mol |
IUPAC-Name |
1,5-dibromo-3-tert-butyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6H,1-4H3 |
InChI-Schlüssel |
ZTRFVAHXBMLDCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



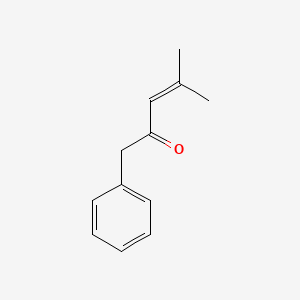
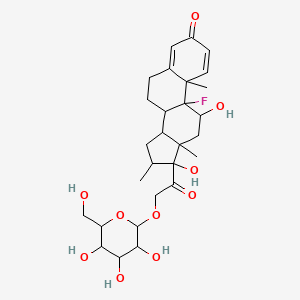
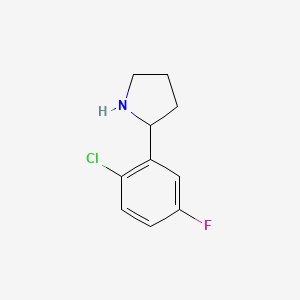
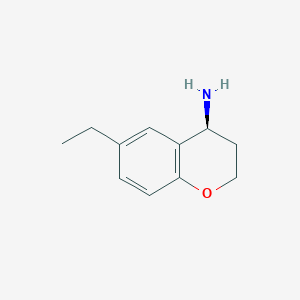
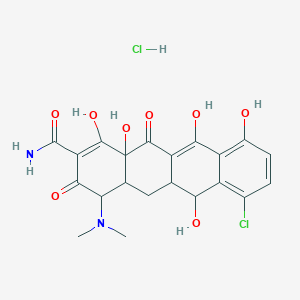
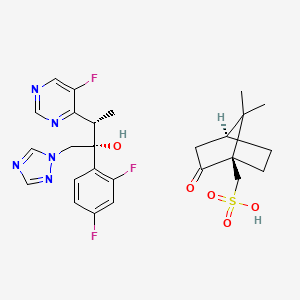
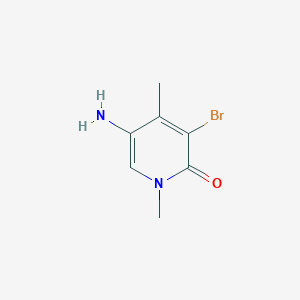
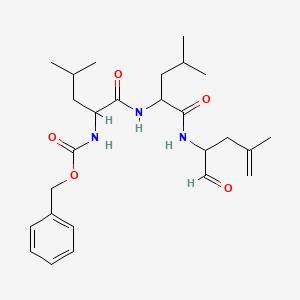
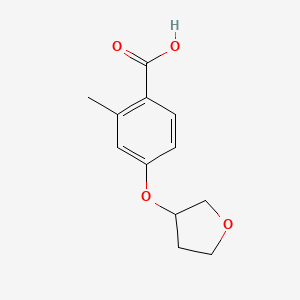
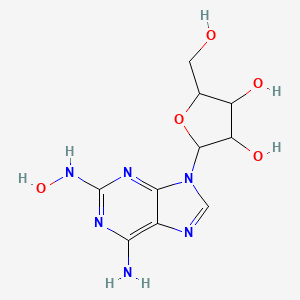
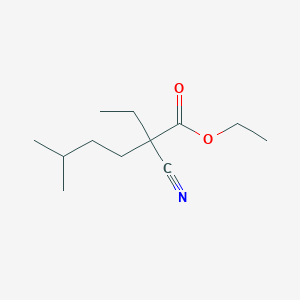
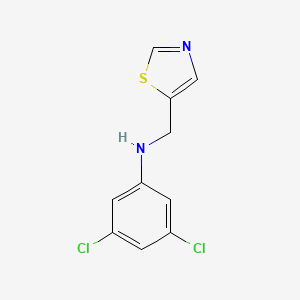
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
